molecular formula C10H14N2O2 B1454733 N-methyl-2-nitro-N-(propan-2-yl)aniline CAS No. 28458-44-8

N-methyl-2-nitro-N-(propan-2-yl)aniline

Cat. No.: B1454733
CAS No.: 28458-44-8
M. Wt: 194.23 g/mol
InChI Key: AYTXXXYJGCJQKX-UHFFFAOYSA-N
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Description

N-methyl-2-nitro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C10H14N2O2 It is a nitroaniline derivative, characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-nitro-N-(propan-2-yl)aniline typically involves the nitration of N-methylaniline. One common method is the reaction of N-methylaniline with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction proceeds as follows:

N-methylaniline+HNO3N-methyl-2-nitroaniline+H2O\text{N-methylaniline} + \text{HNO}_3 \rightarrow \text{N-methyl-2-nitroaniline} + \text{H}_2\text{O} N-methylaniline+HNO3​→N-methyl-2-nitroaniline+H2​O

The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-nitro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Reduction: N-methyl-2-amino-N-propan-2-ylaniline.

    Substitution: Various halogenated derivatives of this compound.

    Oxidation: N-methyl-2-nitro-N-propan-2-ylbenzoic acid.

Scientific Research Applications

N-methyl-2-nitro-N-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-nitro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to modify biomolecules, potentially altering their function.

Comparison with Similar Compounds

N-methyl-2-nitro-N-(propan-2-yl)aniline can be compared with other nitroaniline derivatives, such as:

    N-methyl-2-nitroaniline: Similar structure but lacks the propan-2-yl group.

    2-nitroaniline: Lacks both the methyl and propan-2-yl groups.

    N-methyl-4-nitroaniline: Nitro group is positioned at the para position instead of the ortho position.

The presence of the propan-2-yl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

N-methyl-2-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(2)11(3)9-6-4-5-7-10(9)12(13)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTXXXYJGCJQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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